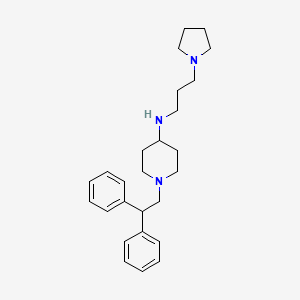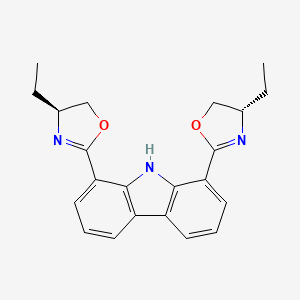
1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is a complex organic compound that features a carbazole core substituted with two oxazoline groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Cadogan reaction.
Introduction of Oxazoline Groups: The oxazoline groups are introduced via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative. This step often requires the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
化学反応の分析
Types of Reactions
1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbazole-quinone derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
科学的研究の応用
1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to disruption of cellular processes. The oxazoline groups can facilitate binding to metal ions, enhancing its activity in catalytic applications.
類似化合物との比較
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and use as a proton sponge.
1,8-Bis(dodecyldimethylammonium bromide): Known for its antibacterial properties.
Uniqueness
1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is unique due to its combination of a carbazole core with oxazoline groups, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C22H23N3O2 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
(4S)-4-ethyl-2-[8-[(4S)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]-9H-carbazol-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H23N3O2/c1-3-13-11-26-21(23-13)17-9-5-7-15-16-8-6-10-18(20(16)25-19(15)17)22-24-14(4-2)12-27-22/h5-10,13-14,25H,3-4,11-12H2,1-2H3/t13-,14-/m0/s1 |
InChIキー |
FFTGKNSNKXTPNH-KBPBESRZSA-N |
異性体SMILES |
CC[C@H]1COC(=N1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=N[C@H](CO5)CC |
正規SMILES |
CCC1COC(=N1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=NC(CO5)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)

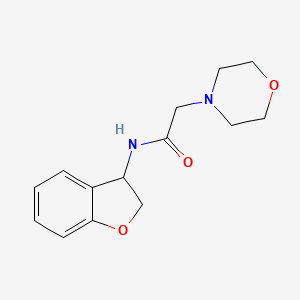
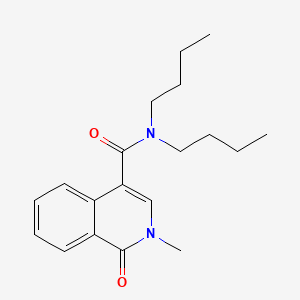

![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
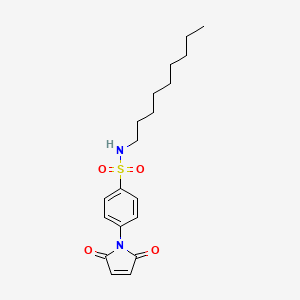
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)
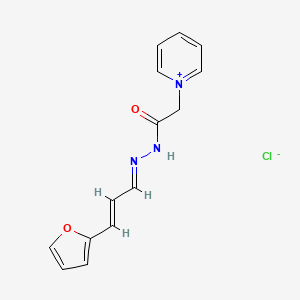

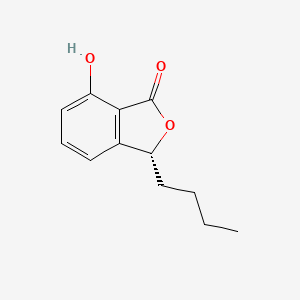
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
